molecular formula C18H20N2 B12671007 9(10H)-Acridinimine, 10-pentyl- CAS No. 111782-83-3

9(10H)-Acridinimine, 10-pentyl-

Cat. No.: B12671007
CAS No.: 111782-83-3
M. Wt: 264.4 g/mol
InChI Key: QMHRHATWYGUWPR-UHFFFAOYSA-N
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Description

9(10H)-Acridinimine, 10-pentyl- is a heterocyclic aromatic compound with a pentyl group attached to the nitrogen atom at the 10th position. This compound belongs to the acridine family, known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinimine, 10-pentyl- typically involves the reaction of acridine with pentylamine under specific conditions. One common method is the direct condensation of acridine with pentylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of 9(10H)-Acridinimine, 10-pentyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Acridinimine, 10-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides or aryl halides; reactions are conducted in the presence of a base such as potassium carbonate in solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted acridinimines with different alkyl or aryl groups.

Scientific Research Applications

9(10H)-Acridinimine, 10-pentyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to intercalate with DNA.

    Medicine: Studied for its anticancer properties, particularly in the inhibition of topoisomerase enzymes which are crucial for DNA replication.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinimine, 10-pentyl- involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound without the pentyl group.

    9(10H)-Acridinimine, 10-methyl-: A similar compound with a methyl group instead of a pentyl group.

    9(10H)-Acridinimine, 10-ethyl-: A similar compound with an ethyl group instead of a pentyl group.

Uniqueness

9(10H)-Acridinimine, 10-pentyl- is unique due to the presence of the pentyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs with shorter alkyl chains. The longer alkyl chain can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

CAS No.

111782-83-3

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

10-pentylacridin-9-imine

InChI

InChI=1S/C18H20N2/c1-2-3-8-13-20-16-11-6-4-9-14(16)18(19)15-10-5-7-12-17(15)20/h4-7,9-12,19H,2-3,8,13H2,1H3

InChI Key

QMHRHATWYGUWPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31

Origin of Product

United States

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